Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate
CAS No.: 477857-88-8
Cat. No.: VC4229413
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.37
* For research use only. Not for human or veterinary use.
![Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate - 477857-88-8](/images/structure/VC4229413.png)
Specification
CAS No. | 477857-88-8 |
---|---|
Molecular Formula | C17H13N3O3S |
Molecular Weight | 339.37 |
IUPAC Name | methyl 4-[(4-phenylthiadiazole-5-carbonyl)amino]benzoate |
Standard InChI | InChI=1S/C17H13N3O3S/c1-23-17(22)12-7-9-13(10-8-12)18-16(21)15-14(19-20-24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,21) |
Standard InChI Key | KJSFFWRATWFBOL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a 1,2,3-thiadiazole ring substituted at the 5-position with a phenyl group and at the 3-position with a carbonylamino linkage to a methyl 4-carboxybenzoate moiety. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributes to its electron-deficient nature, enabling participation in nucleophilic substitution and cycloaddition reactions .
Physicochemical Data
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 326.35 g/mol | |
Boiling Point | 370.7±44.0 °C (Predicted) | |
Density | 1.269±0.06 g/cm³ (Predicted) | |
Solubility | Slightly soluble in chloroform | |
pKa | 7.17±0.29 (Predicted) |
The compound’s limited aqueous solubility necessitates the use of organic solvents like methylene chloride or toluene for extraction .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step protocols:
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Esterification of 4-Aminobenzoic Acid:
Methyl 4-aminobenzoate is synthesized via refluxing 4-aminobenzoic acid with methanol and sulfuric acid .This intermediate is critical for subsequent functionalization .
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Acylation with Thiadiazole Carbonyl Chloride:
Reaction of methyl 4-aminobenzoate with 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride under basic conditions yields the target compound :
Process Optimization
Critical parameters include:
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pH Control: Adjusting the reaction mixture to pH 6–7 during workup minimizes hydrolysis of the ester group .
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Temperature: Maintaining temperatures below 10°C prevents thermal degradation .
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Solvent Selection: Methylene chloride enhances extraction efficiency due to its low polarity and immiscibility with water .
Pharmacological Activities
Anticancer Activity
The 1,2,3-thiadiazole moiety is associated with cytotoxic effects. In vitro studies on related compounds show IC₅₀ values of 3.3–52.63 μM against breast cancer (MDA-MB-231) and prostate cancer cell lines . Mechanistically, thiadiazoles inhibit tubulin polymerization and disrupt mitochondrial membrane potential .
Neuropathic Pain Modulation
As an AAK1 (AP2-associated kinase 1) inhibitor, this compound may interfere with clathrin-mediated endocytosis, a pathway implicated in neuropathic pain . Preclinical models, such as the chronic constriction injury (CCI) model, validate thiadiazole derivatives for pain management .
Applications in Drug Development
Intermediate for Antibiotics
The compound serves as a precursor in synthesizing quinoline- and indole-based antibiotics. For instance, Buchwald C–N coupling with cyclohexenylchlorobenzene yields analogs with enhanced bacterial membrane permeability .
Prodrug Design
The methyl ester group facilitates hydrolysis under physiological conditions, enabling its use as a prodrug. Enzymatic cleavage in vivo releases the active carboxylic acid, improving bioavailability .
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